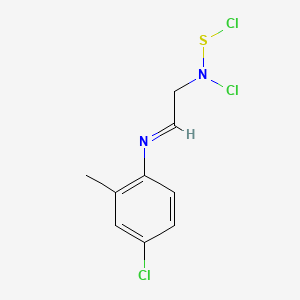
2-(2-Naphthalenylazo)-1-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthalenylazo)-1-naphthalenol, also known as Solvent Orange 8, is an azo compound characterized by its vivid orange color. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant hues and stability. The structure of this compound consists of two naphthalene rings connected by an azo group (-N=N-), with a hydroxyl group attached to one of the naphthalene rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-naphthol. The process begins with the formation of a diazonium salt from 2-naphthylamine by treating it with nitrous acid. This diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Naphthalenylazo)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Naphthalenylazo)-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthalenylazo)-1-naphthalenol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer and the formation of reactive intermediates that can bind to proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol.
2-Naphthylamine: Another precursor used in the diazotization step.
Other Azo Dyes: Compounds like Methyl Orange and Congo Red share similar structural features and applications
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry .
Propiedades
Número CAS |
52008-58-9 |
|---|---|
Fórmula molecular |
C20H14N2O |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2-(naphthalen-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H |
Clave InChI |
NRIQPVPURZTLQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


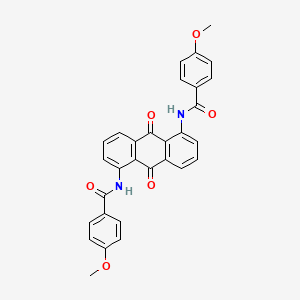

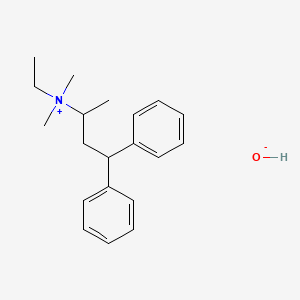
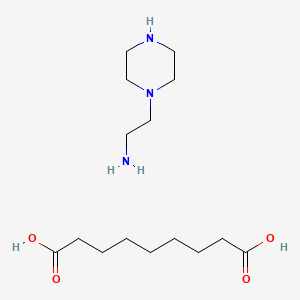
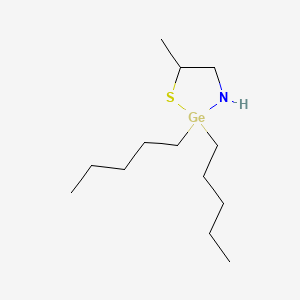
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
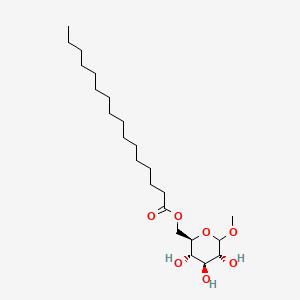
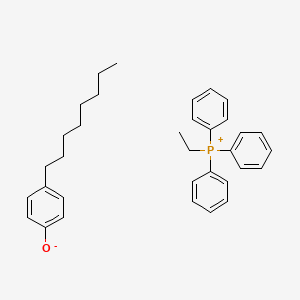
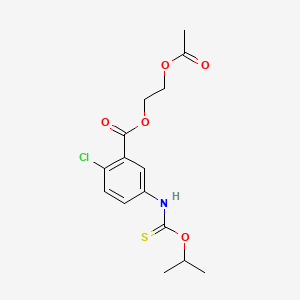
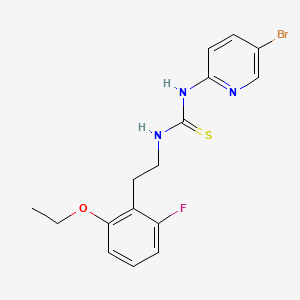

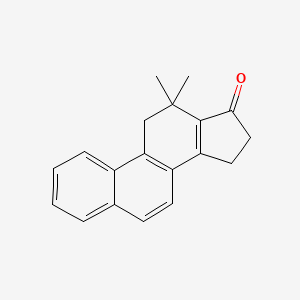
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
